molecular formula C13H10O4 B11999819 1-(Acetyloxy)naphthalene-2-carboxylic acid CAS No. 6301-40-2

1-(Acetyloxy)naphthalene-2-carboxylic acid

Cat. No.: B11999819
CAS No.: 6301-40-2
M. Wt: 230.22 g/mol
InChI Key: OTXGVXYCMIJUGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    is a chemical compound with the molecular formula

    1-(Acetyloxy)naphthalene-2-carboxylic acid: C11H8O2C_{11}H_8O_2C11​H8​O2​

    .
  • It consists of a naphthalene ring system with a carboxylic acid group (COOH) at position 2 and an acetyl group (CH3CO-) attached to the oxygen atom of the carboxylic acid group.
  • This compound is of interest due to its unique structure and potential applications.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the acetylation of naphthalene-2-carboxylic acid using acetic anhydride or acetyl chloride.

      Reaction Conditions: The reaction typically occurs under reflux conditions with a suitable solvent (e.g., dichloromethane or chloroform).

      Industrial Production: While not widely produced industrially, laboratory-scale synthesis is feasible.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents depend on the desired transformation, but common ones include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and acid/base catalysts.

      Major Products: The major products depend on the reaction conditions and substituents present.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activity.

      Medicine: Research into its pharmacological properties.

      Industry: Limited industrial applications, but its derivatives may find use in specialty chemicals.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application.
    • In biological systems, it may interact with cellular targets, affecting metabolic pathways or signaling cascades.
  • Comparison with Similar Compounds

      Similar Compounds: Other naphthalene carboxylic acids, such as naphthalene-1-carboxylic acid and naphthalene-2-carboxylic acid.

      Uniqueness: The acetyl group at position 2 distinguishes it from other naphthalene carboxylic acids.

    Properties

    CAS No.

    6301-40-2

    Molecular Formula

    C13H10O4

    Molecular Weight

    230.22 g/mol

    IUPAC Name

    1-acetyloxynaphthalene-2-carboxylic acid

    InChI

    InChI=1S/C13H10O4/c1-8(14)17-12-10-5-3-2-4-9(10)6-7-11(12)13(15)16/h2-7H,1H3,(H,15,16)

    InChI Key

    OTXGVXYCMIJUGJ-UHFFFAOYSA-N

    Canonical SMILES

    CC(=O)OC1=C(C=CC2=CC=CC=C21)C(=O)O

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.